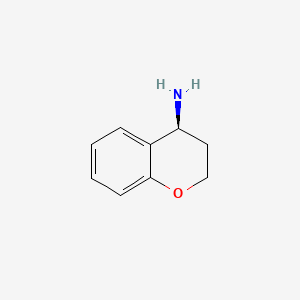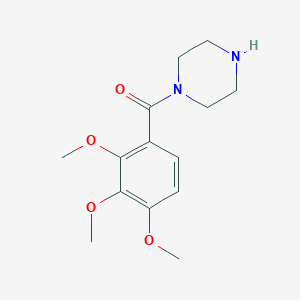
1-(2,3,4-Trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3,4-Trimethoxybenzoyl)piperazine” is a chemical compound that can be used as a building block in the synthesis of various derivatives . It has a molecular weight of 280.32 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H20N2O4/c1-18-11-5-4-10 (12 (19-2)13 (11)20-3)14 (17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 . This indicates the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1-(2,3,4-Trimethoxybenzoyl)piperazine, and its derivatives, have shown diverse pharmacological properties. A study by Soboleva et al. (2005) synthesized a series of these compounds, finding that some demonstrated weak anxiolytic properties and moderately decreased spontaneous motor activity in rats. One compound exhibited anxiolytic activity comparable to buspirone (Soboleva et al., 2005).
Anticancer Potential
Derivatives of this compound have been explored for anticancer applications. Wang et al. (2009) examined the effects of a trisubstituted piperazine derivative on Human Burkitt’s lymphoma cells, finding it could suppress cell proliferation and induce apoptosis (Wang et al., 2009).
Platelet-Activating Factor Antagonism
The compounds have also been studied for their platelet-activating factor (PAF) antagonistic activities. Fukushi et al. (1994) identified that certain derivatives exerted in vitro and in vivo PAF-antagonistic activities, indicating potential cardiovascular therapeutic applications (Fukushi et al., 1994).
Synthesis and Characterization
Marvanová et al. (2016) focused on the synthesis and characterization of new derivatives as potential dual antihypertensive agents, highlighting the compound's utility in hypertension management (Marvanová et al., 2016).
Cardioprotection
Khan et al. (2010) studied Trimetazidine (a derivative of this compound) in rat hearts. They found that it could attenuate myocardial reperfusion injury, suggesting its potential for cardioprotection (Khan et al., 2010).
Modulation of AMPA/Kainate Receptors
Dayanithi et al. (2007) investigated trimetazidine's effect on AMPA/kainate receptors in rat vestibular ganglion neurons, indicating its potential in treating vertigo and related disorders (Dayanithi et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDCVBOCSMOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852012.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)
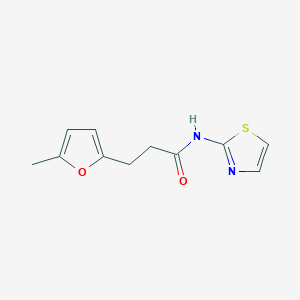
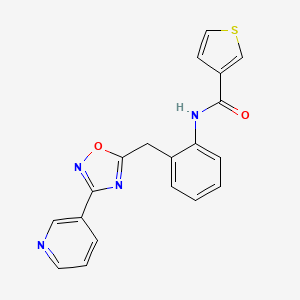
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

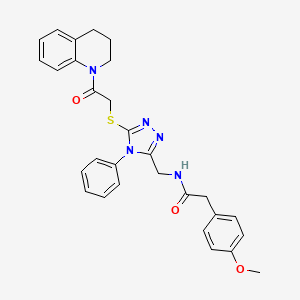

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2852027.png)

![N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2852030.png)
